N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of benzothiazole, isoxazole, and pyridine moieties
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound that has been synthesized and studied for its potential anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis , thereby exerting an anti-tubercular effect.
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as impaired cell wall integrity and potentially cell death .
Pharmacokinetics
One study indicated that similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the DprE1 enzyme , disruption of the cell wall synthesis of Mycobacterium tuberculosis , and potential cell death . These effects contribute to the compound’s anti-tubercular activity.
Biochemical Analysis
Biochemical Properties
It has been synthesized and characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data . The compound has shown variable activity against tested Gram-positive and Gram-negative bacterial strains
Cellular Effects
Preliminary studies suggest that it may have antimicrobial activity , indicating that it could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Isoxazole Formation: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole and isoxazole intermediates with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share structural similarities and are also studied for their biological activities.
Isoxazole Derivatives: Isoxazole-based compounds, such as 3,5-dimethylisoxazole, exhibit similar chemical reactivity and applications.
Pyridine Derivatives: Pyridine-containing compounds, like 2-pyridinemethanol, are commonly used in medicinal chemistry.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-15(24-21-12)17(23)22(11-13-6-4-5-9-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRHRJNXKSVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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